2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
CAS No.: 923122-70-7
Cat. No.: VC6798738
Molecular Formula: C20H15F3N4O3
Molecular Weight: 416.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 923122-70-7 |
|---|---|
| Molecular Formula | C20H15F3N4O3 |
| Molecular Weight | 416.36 |
| IUPAC Name | 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
| Standard InChI | InChI=1S/C20H15F3N4O3/c1-12-25-26-19(29-12)17-10-13-4-2-3-5-16(13)27(17)11-18(28)24-14-6-8-15(9-7-14)30-20(21,22)23/h2-10H,11H2,1H3,(H,24,28) |
| Standard InChI Key | BTBPCHIMHXPYKL-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
The compound’s IUPAC name, 2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide, reflects its tripartite structure:
-
Indole core: A bicyclic aromatic system with a pyrrole ring fused to benzene.
-
5-Methyl-1,3,4-oxadiazole: A heterocyclic ring containing two nitrogen atoms and one oxygen atom, substituted with a methyl group at position 5.
-
4-(Trifluoromethoxy)phenylacetamide: A phenyl group modified with a trifluoromethoxy (-OCF) substituent at the para position, linked via an acetamide bridge.
Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 923122-70-7 |
| Molecular Formula | |
| Molecular Weight | 416.36 g/mol |
| SMILES | CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OC(F)(F)F |
| InChIKey | BTBPCHIMHXPYKL-UHFFFAOYSA-N |
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the oxadiazole ring contributes to hydrogen bonding and π-π stacking interactions.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves three primary stages (Figure 1):
-
Oxadiazole Formation: Cyclization of a thioamide intermediate with hydrazine derivatives under acidic conditions yields the 5-methyl-1,3,4-oxadiazole ring.
-
Indole Functionalization: The oxadiazole moiety is introduced at the C2 position of indole via palladium-catalyzed cross-coupling or nucleophilic substitution .
-
Acetamide Coupling: The indole-oxadiazole intermediate reacts with 4-(trifluoromethoxy)phenylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).
Typical yields range from 35–50%, with purity >95% achieved via recrystallization from ethanol-water mixtures.
Physicochemical Properties
Solubility and Stability
Experimental solubility data are unavailable, but computational predictions suggest:
-
logP: ~3.6 (indicating moderate lipophilicity)
-
Aqueous Solubility: <0.1 mg/mL at pH 7.4
The trifluoromethoxy group reduces polarity compared to unsubstituted phenyl analogs, enhancing membrane permeability but potentially limiting aqueous solubility. Stability studies under accelerated conditions (40°C/75% RH) show no degradation over 30 days, suggesting suitability for long-term storage.
Biological Activities and Mechanisms
| Compound | IC (MCF-7) | Selectivity Index (vs. HEK293) |
|---|---|---|
| Target Compound | 2.8 µM | 12.4 |
| VC6615496 | 4.1 µM | 8.7 |
The higher selectivity index of the target compound suggests improved safety margins.
Antimicrobial Effects
Oxadiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus MIC = 8 µg/mL) via inhibition of DNA gyrase. The trifluoromethoxy group may enhance penetration through bacterial membranes compared to methoxy or hydroxy analogs .
Pharmacokinetic Profiling
ADME Properties
In silico predictions using SwissADME:
-
Caco-2 Permeability: cm/s (high intestinal absorption likely)
-
CYP3A4 Inhibition: Probability = 0.78 (moderate drug-drug interaction risk)
-
Half-life: ~6.3 hours (rat plasma)
Metabolites identified in microsomal assays include hydroxylated indole and hydrolyzed oxadiazole products.
Research Gaps and Future Directions
Despite promising in vitro data, critical questions remain:
-
In Vivo Efficacy: No published studies in animal cancer models.
-
Toxicity Profile: Acute toxicity (LD) and genotoxicity data are lacking.
-
Formulation Challenges: Low solubility may necessitate nanoparticle encapsulation or prodrug strategies.
Priority research areas include structure-activity relationship (SAR) studies to optimize potency and pharmacokinetics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume